molecular formula C14H18N2O5S B2838049 N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide CAS No. 899740-06-8

N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B2838049
CAS RN: 899740-06-8
M. Wt: 326.37
InChI Key: JVYYKPWGSHVGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing pyrrolidine and sulfonyl groups exhibit significant anticancer properties. The compound can be explored for its potential to inhibit cancer cell proliferation and induce apoptosis. Studies have demonstrated that similar compounds can effectively target and inhibit the growth of various cancer cell lines, including breast, liver, and colon cancers .

Antibacterial and Antifungal Agents

The presence of the sulfonyl group in the compound enhances its potential as an antibacterial and antifungal agent. Sulfonamides are well-known for their antimicrobial properties, and incorporating them into this compound could lead to the development of new antibiotics that are effective against resistant strains of bacteria and fungi .

Neuroprotective Agents

Compounds with a benzodioxole moiety have been investigated for their neuroprotective effects. This compound could be studied for its ability to protect neurons from oxidative stress and neuroinflammation, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

The compound’s structure suggests it could have anti-inflammatory properties. Research into similar compounds has shown that they can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a candidate for developing new anti-inflammatory drugs .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways and disease processes. Enzyme inhibitors are crucial in drug development for diseases such as diabetes, hypertension, and cancer. Investigating this compound’s inhibitory effects on specific enzymes could lead to new therapeutic agents .

Antiviral Activity

Given the ongoing need for effective antiviral agents, this compound could be explored for its potential to inhibit viral replication. The sulfonyl and pyrrolidine groups may enhance its ability to interfere with viral enzymes or proteins, making it a promising candidate for antiviral drug development .

Chemical Probes for Biological Research

The compound can be used as a chemical probe to study various biological processes. Its unique structure allows it to interact with specific proteins or pathways, providing insights into their functions and mechanisms. This application is valuable for basic research and drug discovery .

Material Science Applications

Beyond biological applications, the compound’s unique chemical properties could be explored in material science. It may be used in the development of new materials with specific properties, such as improved conductivity, stability, or reactivity. This could have implications for the development of advanced materials for electronics, catalysis, and other industrial applications .

properties

IUPAC Name

N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c17-14(11-3-4-12-13(9-11)21-10-20-12)15-5-8-22(18,19)16-6-1-2-7-16/h3-4,9H,1-2,5-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYYKPWGSHVGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.